molecular formula C12H16O2 B1395049 3,5-Dimethyl-2-propoxybenzaldehyde CAS No. 883532-80-7

3,5-Dimethyl-2-propoxybenzaldehyde

Cat. No.: B1395049
CAS No.: 883532-80-7
M. Wt: 192.25 g/mol
InChI Key: YNEDINDUKZSJSO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of a benzaldehyde core substituted with two methyl groups at the 3 and 5 positions and a propoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-propoxybenzaldehyde typically involves the alkylation of 3,5-dimethylphenol followed by formylation. A common synthetic route includes:

    Alkylation: 3,5-Dimethylphenol is reacted with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.

    Formylation: The resulting 3,5-dimethyl-2-propoxyphenol is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether (Cl2CHOCH3) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent flow rates) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 3,5-Dimethyl-2-propoxybenzoic acid.

    Reduction: 3,5-Dimethyl-2-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Dimethyl-2-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-2-propoxybenzaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily governed by the electron-donating effects of the methyl and propoxy groups, which influence the reactivity of the aldehyde group and the aromatic ring. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors, and the pathways it modulates.

Comparison with Similar Compounds

    3,5-Dimethylbenzaldehyde: Lacks the propoxy group, resulting in different reactivity and applications.

    2-Propoxybenzaldehyde: Lacks the methyl groups, affecting its chemical properties and uses.

    3,5-Dimethoxybenzaldehyde: Contains methoxy groups instead of propoxy, leading to variations in its chemical behavior and applications.

Uniqueness: 3,5-Dimethyl-2-propoxybenzaldehyde is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-14-12-10(3)6-9(2)7-11(12)8-13/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEDINDUKZSJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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